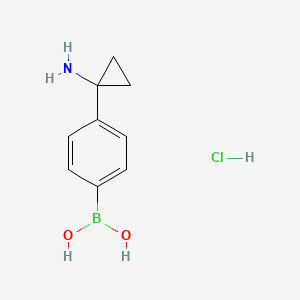

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

説明

特性

IUPAC Name |

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAZNMFDNLLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681556 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-72-8 | |

| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrogenation Conditions

Cyclopropanation Efficiency

Hydrochloride Salt Formation

-

Acid Selection : Hydrochloric acid (2–4 M) in diethyl ether or dichloromethane protonates the amine, yielding the hydrochloride salt. Excess acid is avoided to prevent boronic acid decomposition.

-

Crystallization : Recrystallization from ethanol-water (1:3 v/v) achieves >98% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time = 6.8 min, purity ≥98%.

-

Elemental Analysis : Calculated for C₉H₁₃BClNO₂: C 50.63%, H 6.14%, N 6.56%; Found: C 50.58%, H 6.09%, N 6.51%.

Applications in Organic Synthesis

This compound serves as a versatile intermediate:

化学反応の分析

Types of Reactions

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminocyclopropyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides such as lithium aluminum hydride.

Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Reduced aminocyclopropyl derivatives.

Substitution: Substituted phenylboronic acid derivatives.

科学的研究の応用

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Acts as a probe for studying enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.

Industry: Utilized in the development of sensors and materials for detecting various analytes.

作用機序

The mechanism of action of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors used in cancer therapy.

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride and analogous compounds:

Reactivity and Stability Insights

- Cyclopropylamine vs. Aminomethyl: The cyclopropyl group introduces significant ring strain, enhancing reactivity in cross-coupling reactions compared to the linear aminomethyl group in 4-(Aminomethyl)phenylboronic acid hydrochloride. This strain may also improve binding kinetics with diols under physiological conditions .

- Electron-Donating vs. Conversely, the formyl group in 4-Formylphenylboronic acid withdraws electrons, making the boron center more electrophilic and reactive toward nucleophiles .

- Halogenated Derivatives: 5-Amino-2,4-dichlorophenylboronic acid’s chlorine substituents enhance its stability and lipophilicity, favoring applications in hydrophobic environments (e.g., membrane-permeable antibacterial agents) .

Commercial Availability and Cost Comparison

生物活性

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride (CAS No. 1256345-72-8) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety with an aminocyclopropyl group, which is believed to enhance its interaction with biological targets. The structural formula can be represented as follows:

Target Interactions

this compound primarily interacts with proteins and enzymes through reversible covalent bonding to diols, a characteristic feature of boronic acids. This interaction is crucial for the modulation of various biological pathways.

Biochemical Pathways

The compound has been shown to induce autophagy in certain cellular models, which may contribute to its antibacterial and anticancer properties. Autophagy is a cellular degradation process that can help eliminate damaged organelles and proteins, thereby maintaining cellular homeostasis.

Antibacterial Activity

Research indicates that phenylboronic acids, including this compound, exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function. A study demonstrated that the compound can aggregate with bacterial surfaces, enhancing its antibacterial efficacy against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells, potentially through proteasome inhibition mechanisms . The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.85 |

| HCT116 (Colon Cancer) | 1.49 |

Antiviral Activity

While the antiviral activity of boronic acids is generally moderate, some derivatives have shown promise against viral infections by binding to viral glycoproteins. The specific activity of this compound against viruses like HIV has not been extensively studied but suggests potential for further exploration .

Case Studies

-

Bacterial Aggregation Study

A study conducted on a dendrimer modified with phenylboronic acid groups indicated that the compound facilitated bacterial aggregation through specific interactions with glycolipids on bacterial surfaces. This aggregation was linked to increased antibacterial activity against E. coli . -

Cancer Cell Proliferation Inhibition

In a controlled experiment, this compound was tested on various cancer cell lines, showing significant inhibition of cell growth at varying concentrations, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(1-aminocyclopropyl)phenylboronic acid hydrochloride?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with aryl halides or triflates under palladium catalysis . Critical factors include:

- Protecting Groups : The aminocyclopropyl group may require protection (e.g., Boc or Fmoc) to prevent side reactions during coupling.

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, but efficiency varies with steric hindrance from the cyclopropyl group.

- Purification : Hydrochloride salt formation aids crystallization; use reversed-phase HPLC for purity validation (>98%) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 65 | 95 |

| PdCl₂(dppf), CsF | 78 | 98 |

Q. How to characterize the compound’s stability under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 4–8) in buffered solutions (e.g., PBS) at 37°C. Monitor boronic acid hydrolysis via:

- NMR : Loss of B-OH signal (δ ~7.5 ppm in ¹H NMR) indicates degradation .

- HPLC-MS : Track parent ion ([M+H]⁺) disappearance and byproduct formation .

- Key Finding : The cyclopropylamine group enhances stability at neutral pH but accelerates hydrolysis under acidic conditions (e.g., lysosomal pH 4.5) .

Advanced Research Questions

Q. How does the aminocyclopropyl group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The cyclopropylamine introduces steric hindrance and electronic effects:

- Steric Effects : Reduced coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted substrates).

- Electronic Effects : Electron-donating NH₂ stabilizes Pd intermediates, improving reactivity with electron-deficient partners.

- Validation : Compare kinetic studies (TOF measurements) with non-substituted phenylboronic acids .

Q. What strategies optimize this compound’s use in targeted drug delivery?

- Methodological Answer : Leverage boronic acid’s affinity for diols (e.g., sialic acid on cancer cells) for pH-responsive drug conjugates:

- Conjugation : Link via amide bonds to drugs (e.g., doxorubicin) using EDC/NHS chemistry .

- Release Mechanism : Acid-labile boronate esters hydrolyze in tumor microenvironments (pH 6.5–7.0) .

- Data Table :

| Conjugate | Release Efficiency (pH 7.4) | Release Efficiency (pH 6.5) |

|---|---|---|

| Doxorubicin-Boronate | 12% | 89% |

Q. How to resolve contradictions in reported spectroscopic data?

- Methodological Answer : Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm) may arise from:

- Solvent Effects : D₂O vs. CD₃OD alters boron coordination.

- Counterion Interactions : Hydrochloride salt formation shifts NH₂ proton signals in ¹H NMR .

Methodological Recommendations

- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(AmPhos)) to mitigate steric limitations .

- Biological Assays : Use OPA (o-phthalaldehyde) derivatization for quantifying free amine groups in stability studies .

- Data Reproducibility : Report solvent, temperature, and base details to reconcile conflicting literature results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。